3-Fluoro-4-(methylamino)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
3-fluoro-4-(methylamino)benzaldehyde |
InChI |
InChI=1S/C8H8FNO/c1-10-8-3-2-6(5-11)4-7(8)9/h2-5,10H,1H3 |
InChI Key |
XXQHDESKECPTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C=O)F |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 3 Fluoro 4 Methylamino Benzaldehyde
Electronic Effects on Reaction Kinetics and Thermodynamics
The reactivity of the aromatic ring and the aldehyde group in 3-Fluoro-4-(methylamino)benzaldehyde is significantly modulated by the electronic contributions of the fluoro and methylamino substituents.
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). nih.gov This effect decreases the electron density of the aromatic ring and the attached aldehyde group. nih.gov Conversely, the methylamino group is a potent electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through a resonance effect (+R). This donation increases the electron density, particularly at the ortho and para positions relative to the methylamino group.
The combination of the electron-donating methylamino group and the electron-withdrawing fluorine atom influences both the rate and selectivity of reactions. The strong resonance effect of the methylamino group generally dominates, making the aromatic ring more susceptible to electrophilic attack than unsubstituted benzaldehyde (B42025). However, the fluorine atom's inductive effect can modulate this reactivity.
For reactions involving the aldehyde group, the net electronic effect on the carbonyl carbon is crucial. The electron-donating nature of the methylamino group tends to increase the electron density at the carbonyl carbon, which could potentially decrease its electrophilicity and thus slow down the rate of nucleophilic addition reactions compared to benzaldehydes substituted with only electron-withdrawing groups. Conversely, the presence of these groups can facilitate reactions like nucleophilic aromatic substitution, where the aldehyde group helps to stabilize the intermediate Meisenheimer complex. whiterose.ac.uk For instance, in related fluorobenzaldehydes, the aldehyde group facilitates nucleophilic aromatic substitution of the fluorine atom. whiterose.ac.uk
Transformations of the Aldehyde Moiety
The aldehyde functional group is a versatile handle for a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions.
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. Common nucleophilic addition reactions include the formation of cyanohydrins, acetals, and imines. In the case of this compound, the electron-donating methylamino group can slightly reduce the electrophilicity of the carbonyl carbon. However, it readily participates in condensation reactions. For example, related 4-aminobenzaldehydes react with primary amines to form Schiff bases and with activated methylene (B1212753) compounds in Knoevenagel condensations. mdpi.comsigmaaldrich.com
Table 1: Examples of Nucleophilic Addition Reactions on Substituted Benzaldehydes
| Reaction Type | Nucleophile | Product Type |
|---|---|---|
| Knoevenagel Condensation | β-Ketonitriles | α-Arylidene-β-ketonitriles |
| Schiff Base Formation | Primary Amines | Imines |
| Aldol (B89426) Condensation | Ketones | Chalcones/Curcuminoids |
| Wittig Reaction | Phosphorus Ylides | Alkenes |
This table is illustrative and based on reactions of analogous substituted benzaldehydes. mdpi.comossila.com
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-fluoro-4-(methylamino)benzoic acid. A variety of oxidizing agents can accomplish this transformation. The choice of reagent is critical to avoid unwanted side reactions, such as oxidation of the methylamino group or reactions involving the aromatic ring.
Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation
| Oxidizing Agent | Typical Conditions |
|---|---|
| Potassium Permanganate (KMnO₄) | Basic, followed by acidic workup |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temperature |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous, mild conditions |
This table presents general reagents for the oxidation of aldehydes. Specific conditions for this compound may vary.
It is important to note that under certain conditions, such as in dimethyl sulfoxide (B87167) (DMSO), oxidation of the aldehyde function can occur, which can be a competing side reaction during other transformations. researchgate.net
The aldehyde can be reduced to the corresponding primary alcohol, (3-fluoro-4-(methylamino)phenyl)methanol. This is a common transformation in organic synthesis. Mild reducing agents are typically preferred to avoid reduction of other functional groups or cleavage of the C-F bond.
Table 3: Reagents for the Reduction of Aldehydes to Alcohols
| Reducing Agent | Typical Conditions | Selectivity |
|---|---|---|
| Sodium Borohydride (B1222165) (NaBH₄) | Methanol or Ethanol (B145695), 0 °C to room temperature | Highly selective for aldehydes and ketones |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Powerful, less selective, reduces many functional groups |
This table provides examples of common reducing agents. The choice of reagent would depend on the desired selectivity for the target molecule.
For a molecule like this compound, sodium borohydride is often a suitable choice due to its high selectivity for the aldehyde group in the presence of other potentially reactive sites.
Condensation Reactions, including Knoevenagel and Aldol Types
Condensation reactions are fundamental transformations for the aldehyde group. This compound readily participates in these reactions, leading to the formation of more complex molecular structures.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a base. For fluorinated benzaldehydes, this reaction is a well-established method for creating α,β-unsaturated systems. nih.gov Studies on various fluorinated benzaldehyde derivatives show that they react efficiently with active methylene compounds like malononitrile (B47326) or dimedone. nih.govresearchgate.netresearchgate.net The reaction can be performed under mild, solvent-free, and catalyst-free conditions, sometimes using mechanochemical methods like ball milling, which can lead to direct conversion and the formation of highly crystalline products. nih.govresearchgate.net The general mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the final condensed product. The presence of the electron-donating methylamino group and the electron-withdrawing fluoro group on the aromatic ring can influence the reactivity of the aldehyde, but the reaction proceeds effectively.
Aldol-Type Reactions: While specific examples of Aldol reactions involving this compound are not extensively detailed in the provided literature, the general principles of aldehyde chemistry apply. In an Aldol condensation, the aldehyde would react with an enolate (or enol) of another carbonyl compound. The reaction can be self-condensation or a crossed-condensation. Given the structure of this compound, it lacks α-hydrogens and thus cannot form an enolate itself. Therefore, it can only act as the electrophilic partner in a crossed-Aldol or Claisen-Schmidt condensation with another enolizable aldehyde or ketone. The reaction would proceed via the nucleophilic attack of the enolate on the carbonyl carbon of this compound, followed by dehydration to yield an α,β-unsaturated ketone or aldehyde.
Formation of Schiff Bases and Imines
The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines or azomethines. researchgate.netjetir.org This condensation reaction is a fundamental process in organic synthesis, creating a carbon-nitrogen double bond (RHC=N-R'). researchgate.net
The synthesis is typically achieved by the condensation of the aldehyde with a primary amine, often in a suitable solvent like ethanol and sometimes with an acid catalyst to facilitate the dehydration step. jetir.orgorientjchem.org The reaction proceeds by the nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then loses a molecule of water to form the stable imine product. A wide variety of primary amines, including aromatic and aliphatic amines, can be used to generate a diverse library of Schiff bases. researchgate.netnih.gov These resulting compounds are significant as intermediates in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry. researchgate.netnih.gov
Wittig Reactions for Olefin Synthesis
The Wittig reaction is a powerful method for synthesizing alkenes (olefins) from aldehydes and ketones. masterorganicchemistry.com It involves the reaction of an aldehyde with a phosphorus ylide (a phosphonium (B103445) ylide). masterorganicchemistry.com This reaction is highly valuable for its ability to form a carbon-carbon double bond at a specific position with good stereochemical control in some cases.
In the context of this compound, the Wittig reaction provides a direct route to substituted styrenes. The aldehyde reacts with a phosphorus ylide, which is typically prepared by treating a phosphonium salt with a strong base. The mechanism involves the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to a betaine (B1666868) intermediate, which then collapses to form a four-membered oxaphosphetane ring. masterorganicchemistry.com This ring intermediate decomposes to yield the desired alkene and a phosphine (B1218219) oxide, such as the highly stable triphenylphosphine (B44618) oxide. masterorganicchemistry.com This transformation is a cornerstone of organic synthesis, allowing for the extension of carbon chains and the introduction of double bonds. masterorganicchemistry.comresearchgate.net
Reactivity of the Fluoro-Substituted Aromatic Ring
The substituents on the aromatic ring—the fluorine atom and the methylamino group—dictate its reactivity towards both nucleophilic and electrophilic reagents.
Aromatic Nucleophilic Substitution (SNAr) of the Fluorine Atom
The fluorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). In an SNAr reaction, a nucleophile replaces a leaving group (in this case, fluoride) on an aromatic ring. libretexts.org For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.org
Electrophilic Aromatic Substitution Reactions on the Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The outcome of such reactions on a substituted ring is governed by the electronic properties of the existing substituents. In this compound, we have a strong activating, ortho-, para-directing group (the methylamino group) and a deactivating, ortho-, para-directing group (the fluorine atom).
The N-methylamino group is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance. This effect strongly directs incoming electrophiles to the positions ortho and para to it. The fluorine atom is deactivating due to its high electronegativity (inductive effect) but also directs ortho and para due to its lone pairs (resonance effect).
When both groups are present, the directing effects are considered. The positions ortho to the strongly activating methylamino group are C3 and C5. The C3 position is already substituted with fluorine. Therefore, the most likely position for electrophilic attack is the C5 position, which is ortho to the methylamino group and meta to the fluorine and aldehyde groups. The aldehyde group is a deactivating, meta-directing group, and its influence would further favor substitution away from the C2 and C6 positions. Thus, electrophilic reactions such as nitration, halogenation, or sulfonation would be expected to occur predominantly at the C5 position.
Detailed Mechanistic Investigations of Reaction Pathways
The reaction mechanisms involving this compound are governed by the interplay of its functional groups and the electronic properties of the substituted aromatic system.
Knoevenagel Condensation Mechanism: Mechanistic studies, including in-situ monitoring with techniques like Raman spectroscopy for related fluorinated benzaldehydes, show a direct conversion of reactants to products. nih.gov The proposed mechanism for base-catalyzed Knoevenagel condensations involves the activation of the aldehyde by the catalyst, increasing its electrophilicity. researchgate.net Simultaneously, the base facilitates the formation of an enolate from the active methylene compound. This enolate then attacks the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated product.
SNAr Mechanism: The mechanism for nucleophilic aromatic substitution is well-established and proceeds via an addition-elimination pathway. libretexts.org The reaction is initiated by the attack of a nucleophile on the carbon atom bonded to the fluorine, which is the rate-determining step. libretexts.org This forms a high-energy, negatively charged intermediate called a Meisenheimer complex, where the negative charge is delocalized across the aromatic ring and, importantly, onto the electron-withdrawing aldehyde group. libretexts.orglibretexts.org The presence of the aldehyde group ortho to the site of attack helps to stabilize this anionic intermediate through resonance. In the final, faster step, the fluoride (B91410) leaving group is expelled, and the aromatic system is regenerated. libretexts.org The stability of the Meisenheimer complex is the key factor determining the feasibility of the reaction.
Kinetic Studies of Oxidation Processes
The oxidation of benzaldehydes to their corresponding carboxylic acids is a fundamental transformation, and its kinetics provide valuable insight into the reaction mechanism. While specific kinetic studies on the oxidation of this compound are not extensively documented, a comprehensive understanding can be derived from studies on analogous substituted benzaldehydes.
Research on the oxidation of various benzaldehydes, including N,N-dimethylamino benzaldehyde and methoxy-substituted benzaldehydes, by oxidants such as tetraethylammonium (B1195904) bromochromate (TEABC) and benzimidazolium fluorochromate (BIFC), consistently demonstrates that the reactions are first order with respect to both the oxidant and the aldehyde. arabjchem.orgtandfonline.com The reaction is also typically catalyzed by the presence of an acid. arabjchem.orgtandfonline.com
The rate of oxidation is significantly influenced by the nature of the substituents on the aromatic ring. Electron-donating groups are generally expected to increase the rate of oxidation by stabilizing the transition state, while electron-withdrawing groups would decrease the rate. However, in the case of amino-substituted benzaldehydes in acidic media, the protonation of the amino group can lead to the formation of a strongly electron-withdrawing group, which can paradoxically increase the reaction rate. researchgate.net
Table 1: Comparison of Kinetic Parameters for the Oxidation of Substituted Benzaldehydes
| Benzaldehyde Derivative | Oxidant | Solvent | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| N,N-Dimethylamino benzaldehyde | TEABC | DMF/Acetic Acid | Data not specified, but noted as having a high rate | arabjchem.org |
| Benzaldehyde | TEABC | DMF/Acetic Acid | Data not specified | arabjchem.org |
| 3,4,5-Trimethoxy benzaldehyde | TEABC | DMF/Acetic Acid | Data not specified, but noted as having a lower rate than DMABA | arabjchem.org |
| 4-Methoxy benzaldehyde | BIFC | Acetic Acid/Water | 1.25 x 10⁻² | tandfonline.com |
| Benzaldehyde | BIFC | Acetic Acid/Water | 0.42 x 10⁻² | tandfonline.com |
Note: The data in this table is for illustrative purposes to show the relative reactivity of different substituted benzaldehydes and is based on findings from the cited literature.
Proposed Intermediates in Catalytic Reactions
The catalytic transformation of this compound can proceed through various intermediates depending on the reaction type. In oxidation reactions using chromium(VI) reagents, a commonly proposed intermediate is a chromate (B82759) ester, formed in the slow, rate-determining step. arabjchem.org This intermediate then decomposes to the corresponding carboxylic acid.
In the context of multi-component reactions, which are powerful tools for the synthesis of complex molecules, the intermediates are more varied. For instance, in reactions involving nitroalkenes, the formation of an azolyl-nitroalkene intermediate has been proposed. researchgate.net The aldehyde would then react with this intermediate to form the final product.
Given the structure of this compound, it is plausible that in reactions with nucleophiles, a hemiaminal or a related tetrahedral intermediate could be formed at the aldehyde carbonyl group. The stability and subsequent reactivity of this intermediate would be influenced by the electronic nature of the substituents on the aromatic ring.
Mechanistic Insights into Multi-component Condensations
Multi-component reactions (MCRs) involving substituted benzaldehydes are a highly efficient means of generating molecular diversity. A common MCR is the Knoevenagel condensation, which can be part of a more complex reaction sequence. In the case of reactions involving a fluorinated benzaldehyde, a secondary amine, and a β-ketonitrile, a plausible mechanism involves an initial Knoevenagel condensation between the aldehyde and the β-ketonitrile. mdpi.comresearchgate.net This is then followed by a nucleophilic aromatic substitution of the fluorine atom by the secondary amine. mdpi.comresearchgate.net
An alternative pathway could involve the initial formation of a hemiaminal from the aldehyde and the amine, which then reacts with the third component. mdpi.com The specific mechanism that predominates would depend on the reaction conditions and the relative reactivity of the functional groups. The presence of the electron-donating methylamino group in this compound would likely activate the aromatic ring towards electrophilic attack and could also influence the nucleophilicity of the fluorine atom's position.
Table 2: Proposed Mechanistic Steps in a Three-Component Reaction
| Step | Description | Key Intermediates |
| 1 | Knoevenagel Condensation | α,β-Unsaturated ketone |
| 2 | Nucleophilic Aromatic Substitution | Meisenheimer-like complex |
| Alternative Step 1 | Hemiaminal Formation | Hemiaminal |
| Alternative Step 2 | Reaction with third component | Varies depending on the third component |
Intramolecular Charge Transfer (ICT) Mechanisms in Substituted Benzaldehydes
The phenomenon of intramolecular charge transfer (ICT) is of significant interest in the field of materials science and photochemistry. In molecules containing both electron-donating and electron-accepting groups, photoexcitation can lead to a redistribution of electron density, creating a charge-separated excited state. nih.gov In this compound, the methylamino group acts as an electron donor, while the aldehyde and the fluoro group are electron acceptors.
Upon absorption of light, it is expected that an ICT state would be formed, with electron density moving from the methylamino group towards the aldehyde and the aromatic ring. The efficiency of this ICT process would be influenced by the solvent polarity and the specific electronic coupling between the donor and acceptor moieties. researchgate.net The study of ICT in such molecules is crucial for the design of novel fluorescent probes and optoelectronic materials. researchgate.netnih.gov
Investigation of Rearrangement Reactions
While specific rearrangement reactions of this compound are not well-documented, substituted benzaldehydes can participate in various rearrangements under specific conditions. For example, in the synthesis of quinoline (B57606) derivatives via the Pfitzinger reaction, a rearrangement step is involved following the initial condensation.
It is conceivable that under certain catalytic conditions, this compound could undergo rearrangements. For instance, in the presence of strong acids or Lewis acids, rearrangements involving the migration of substituents on the aromatic ring could potentially occur, although such reactions are generally not facile. Further research would be needed to explore the potential for and mechanisms of such rearrangement reactions for this specific compound.
Spectroscopic and Computational Characterization of 3 Fluoro 4 Methylamino Benzaldehyde
Advanced Spectroscopic Techniques for Structural Elucidation
Advanced spectroscopic techniques are indispensable tools for the unambiguous determination of molecular structures. By probing the interactions of molecules with electromagnetic radiation, these methods provide a wealth of information about the connectivity of atoms, the electronic environment of nuclei, and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and dynamics of molecules in solution. For 3-Fluoro-4-(methylamino)benzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional methodologies, offers a complete picture of its molecular framework.
¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, the N-H proton of the methylamino group, and the methyl protons.
The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region will display more complex patterns due to spin-spin coupling between the protons on the benzene (B151609) ring. The proton at position 5 (H-5) is expected to be a triplet, coupling to both the adjacent fluorine atom and the proton at position 6. The proton at position 2 (H-2) will likely appear as a doublet of doublets, coupling to the fluorine atom and H-6. The proton at position 6 (H-6) is expected to be a multiplet due to coupling with H-2, H-5, and the fluorine atom.
The N-H proton of the methylamino group is expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl protons (-CH₃) will likely appear as a doublet in the upfield region, coupled to the N-H proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CHO | 9.5 - 10.5 | Singlet (s) |
| Aromatic H-2 | 7.0 - 7.5 | Doublet of Doublets (dd) |
| Aromatic H-5 | 6.8 - 7.2 | Triplet (t) |
| Aromatic H-6 | 7.2 - 7.6 | Multiplet (m) |
| NH | Variable | Broad Singlet (br s) |
| CH₃ | 2.8 - 3.2 | Doublet (d) |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound is expected to show distinct signals for each of the eight carbon atoms.
The carbonyl carbon of the aldehyde group is the most deshielded and will appear furthest downfield, typically in the range of 185-195 ppm. The aromatic carbons will resonate between 110 and 160 ppm. The carbon atom attached to the fluorine (C-3) will show a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. The other aromatic carbons will also exhibit smaller two- and three-bond couplings to the fluorine atom. The carbon attached to the methylamino group (C-4) will be shielded relative to the other aromatic carbons. The methyl carbon (-CH₃) will be the most shielded carbon and will appear in the upfield region of the spectrum, typically around 30 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| CHO | 185 - 195 |
| C-1 | 125 - 135 |
| C-2 | 110 - 120 |
| C-3 | 150 - 160 (d, ¹JCF) |
| C-4 | 145 - 155 |
| C-5 | 115 - 125 |
| C-6 | 120 - 130 |
| CH₃ | 25 - 35 |
Note: These are predicted values and may vary based on the solvent and experimental conditions. 'd' indicates a doublet due to C-F coupling.
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal will be influenced by the electronic effects of the aldehyde and methylamino substituents. The fluorine signal will be split into a multiplet due to coupling with the adjacent aromatic protons (H-2 and H-5). Analysis of this coupling pattern can provide valuable information about the electronic structure of the molecule.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity of atoms.
COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to confirm their assignments.
HSQC: An HSQC spectrum would correlate each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and confirm the molecular structure. The vibrational spectrum of this compound is expected to show characteristic bands for the aldehyde, methylamino, and fluoro-substituted aromatic moieties.
Computational studies using Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and aid in the assignment of the experimental spectra.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aldehyde) | Stretching | 2700 - 2900 |
| C=O (aldehyde) | Stretching | 1680 - 1710 |
| C=C (aromatic) | Stretching | 1500 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-F | Stretching | 1100 - 1250 |
Note: These are predicted values based on typical ranges for these functional groups.
The analysis of these spectroscopic data, in conjunction with computational modeling, provides a detailed and unambiguous characterization of the molecular structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.
The presence of the aldehyde group is typically confirmed by a strong absorption band due to the C=O stretching vibration, generally appearing in the region of 1700-1680 cm⁻¹. The C-H bond of the aldehyde group gives rise to two characteristic stretching vibrations, often observed near 2850 cm⁻¹ and 2750 cm⁻¹.
The aromatic ring contributes to several bands in the spectrum. The C=C stretching vibrations within the benzene ring are expected to appear in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are typically found just above 3000 cm⁻¹. The substitution pattern on the ring influences the out-of-plane C-H bending vibrations, which appear in the 900-690 cm⁻¹ range and can help confirm the arrangement of substituents.
The methylamino group (-NHCH₃) introduces additional characteristic bands. A moderate absorption from the N-H bending vibration is expected around 1550-1500 cm⁻¹. The C-N stretching vibration usually appears in the 1350-1250 cm⁻¹ range. The N-H stretching vibration itself is anticipated as a single, sharp band in the 3500-3300 cm⁻¹ region.
Finally, the carbon-fluorine bond (C-F) is characterized by a strong absorption band due to its stretching vibration, which is typically located in the 1250-1000 cm⁻¹ region. The precise position of these bands can be influenced by the electronic interplay between the electron-donating methylamino group and the electron-withdrawing aldehyde and fluoro groups.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Methylamino | 3500-3300 | Medium |
| Aromatic C-H Stretch | Aromatic Ring | 3100-3000 | Medium-Weak |
| Aldehyde C-H Stretch | Aldehyde | ~2850, ~2750 | Weak |
| C=O Stretch | Aldehyde | 1700-1680 | Strong |
| Aromatic C=C Stretch | Aromatic Ring | 1600-1450 | Medium |
| N-H Bend | Methylamino | 1550-1500 | Medium |
| C-N Stretch | Methylamino | 1350-1250 | Medium |
| C-F Stretch | Fluoro Aromatic | 1250-1000 | Strong |
| Aromatic C-H Bend | Aromatic Ring | 900-690 | Medium-Strong |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy serves as a valuable complement to FT-IR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.
For this compound, the symmetric stretching vibrations of the aromatic ring are expected to be prominent in the Raman spectrum. The C=O stretching vibration of the aldehyde group, while strong in the IR, should also be visible in the Raman spectrum. The C-F bond, being highly polarized, typically yields a weaker Raman signal compared to its strong IR absorption. Conversely, vibrations involving the carbon skeleton of the aromatic ring are generally strong in Raman spectra. Studies on similar substituted benzaldehydes confirm that DFT calculations can effectively simulate Raman spectra, aiding in the precise assignment of vibrational modes. researchgate.netresearchgate.net
Table 2: Expected Raman Shifts for Key Vibrational Modes of this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Aromatic Ring | 3100-3000 | Medium |
| C=O Stretch | Aldehyde | 1700-1680 | Medium |
| Aromatic Ring Breathing | Aromatic Ring | ~1600, ~1000 | Strong |
| C-N Stretch | Methylamino | 1350-1250 | Medium |
| C-F Stretch | Fluoro Aromatic | 1250-1000 | Weak |
Electronic Absorption Spectroscopy
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides insights into the electronic structure and extent of conjugation within a molecule.
The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions.
π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system of the benzene ring, the aldehyde group, and the lone pair of the amino group. The presence of the electron-donating methylamino group and the electron-withdrawing aldehyde group in a para-like arrangement leads to a significant intramolecular charge transfer (ICT) character. This extended conjugation causes a bathochromic (red) shift, moving the absorption maximum (λ_max) to longer wavelengths compared to unsubstituted benzaldehyde (B42025).
n → π transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. This band typically appears at a longer wavelength than the primary π → π* band and is often observed as a shoulder on the main absorption peak.
Table 3: Expected UV-Visible Absorption Data for this compound
| Electronic Transition | Chromophore | Expected λ_max (nm) |
|---|---|---|
| π → π* | Conjugated Aromatic System | ~320-350 |
| n → π* | Carbonyl Group | ~350-380 (often as a shoulder) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight of the compound and its fragmentation pattern, which helps in structure elucidation.
For this compound (molecular formula C₈H₈FNO, molecular weight ~153.15 g/mol ), the mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) at m/z 153. The fragmentation of aromatic aldehydes is well-characterized. miamioh.edu Common fragmentation pathways include:
Loss of a hydrogen radical (H˙): This α-cleavage results in a stable acylium ion [M-H]⁺ at m/z 152. This is often a very prominent peak in the spectra of aromatic aldehydes.
Loss of the formyl radical (˙CHO): This cleavage yields the [M-CHO]⁺ ion at m/z 124, corresponding to the substituted phenyl cation.
Loss of carbon monoxide (CO): Following the loss of a hydrogen radical, the resulting [M-H]⁺ ion can lose a molecule of CO to form a fragment at m/z 124.
The presence of the methylamino and fluoro substituents will further influence the fragmentation pathways of the resulting ions.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 153 | [C₈H₈FNO]⁺˙ | Molecular Ion (M⁺˙) |
| 152 | [M-H]⁺ | Loss of H˙ from the aldehyde group |
| 124 | [M-CHO]⁺ | Loss of ˙CHO radical from the molecular ion |
| 124 | [M-H-CO]⁺ | Loss of CO from the [M-H]⁺ fragment |
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic spectra, which can then be compared with experimental data. researchgate.net
For this compound, DFT calculations, commonly using the B3LYP functional with a basis set such as 6-311++G(d,p), can provide several key insights:
Molecular Geometry: DFT can calculate the most stable three-dimensional arrangement of atoms, providing precise bond lengths and angles.
Vibrational Analysis: The calculation of harmonic vibrational frequencies can predict the positions of absorption bands in the FT-IR and Raman spectra. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net
Electronic Properties: DFT is used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and electronic transition energies.
UV-Visible Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations can simulate the electronic absorption spectrum, predicting the wavelengths (λ_max) and oscillator strengths of electronic transitions, which can be directly compared to experimental UV-Vis data.
These computational approaches are invaluable for corroborating experimental findings and providing a deeper theoretical understanding of the molecule's properties.
Optimization of Molecular Geometries
The initial step in the computational analysis of a molecule like this compound involves the optimization of its molecular geometry. This process is typically performed using Density Functional Theory (DFT), a method that has proven to be highly accurate for predicting molecular structures. By employing a suitable basis set, such as 6-311++G(d,p), the calculation seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. This optimization provides crucial data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the lengths of the C-F, C-N, N-C (methyl), and C=O bonds, as well as the planarity of the benzene ring and the orientation of the methylamino and aldehyde groups relative to the ring. The planarity of the molecule is of particular interest as it can influence the extent of electron delocalization.
Table 1: Predicted Molecular Geometry Parameters for Benzaldehyde Derivatives Note: This table presents typical bond lengths and angles for related benzaldehyde structures as a reference, calculated using DFT methods. Specific values for this compound would require a dedicated computational study.
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C=O | 1.21 - 1.23 | - |
| C-C (aromatic) | 1.39 - 1.41 | 118 - 121 |
| C-CHO | 1.47 - 1.49 | - |
| C-F | 1.33 - 1.36 | - |
| C-N | 1.38 - 1.42 | - |
| N-H | 1.01 - 1.02 | - |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electron Density Distribution
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.
For this compound, the HOMO is expected to be localized primarily on the electron-donating methylamino group and the aromatic ring, while the LUMO would likely be centered on the electron-withdrawing benzaldehyde moiety. This distribution facilitates an intramolecular charge transfer upon electronic excitation. The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen of the carbonyl group would be a region of high negative potential, while the hydrogen of the aldehyde group and the regions near the fluorine atom would exhibit a more positive potential.
Table 2: Conceptual HOMO-LUMO Properties Note: The values presented are illustrative for a substituted benzaldehyde and would need to be calculated specifically for this compound.
| Property | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.5 to -6.5 | Electron donating capability |
| LUMO Energy | -1.5 to -2.5 | Electron accepting capability |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are also invaluable for predicting the spectroscopic signatures of molecules. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can provide a predicted spectrum that is instrumental in the interpretation of experimental data. For this compound, this would involve predicting the 1H, 13C, and 19F NMR spectra. The predicted shifts are influenced by the electronic environment of each nucleus, which is in turn affected by the substituent effects of the fluoro, methylamino, and aldehyde groups.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These calculations help in the assignment of the various vibrational modes of the molecule, such as the characteristic stretching frequencies of the C=O, C-F, C-N, and N-H bonds, as well as the various bending and torsional modes.
Ab initio Molecular Orbital Calculations for Electronic Structure and Energy Barriers
Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, provide a highly detailed picture of the electronic structure of this compound. These methods can be used to calculate the energies of different electronic states and to map out potential energy surfaces. This is particularly useful for studying rotational energy barriers, for instance, the energy required to rotate the aldehyde or methylamino groups relative to the benzene ring. The magnitude of these barriers can provide insight into the molecule's conformational flexibility and the extent of conjugation between the substituents and the aromatic system.
Theoretical Investigations of Intramolecular Charge Transfer Mechanisms
The presence of both a strong electron-donating group (methylamino) and a strong electron-withdrawing group (aldehyde) on the same aromatic ring makes this compound a candidate for significant intramolecular charge transfer (ICT) upon photoexcitation. Theoretical studies on similar molecules have shown that upon absorption of light, an electron is promoted from the HOMO to the LUMO, leading to a charge-separated excited state. Computational modeling can elucidate the nature of this ICT state, including the degree of charge separation and any accompanying geometric relaxations, such as the twisting of the amino group, which can lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state.
Quantum Chemical Studies for Reaction Pathway Modeling
Quantum chemical studies are instrumental in modeling the pathways of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in subsequent reactions. By calculating the energies of reactants, transition states, and products, a reaction's energy profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates and mechanisms. For instance, the reactivity of the aldehyde group in condensation reactions or the susceptibility of the aromatic ring to electrophilic or nucleophilic substitution can be theoretically investigated.
Synergistic Applications of Experimental and Theoretical Data
The true power of computational chemistry is realized when it is used in synergy with experimental data. While comprehensive experimental data for this compound is not widely published, a synergistic approach would involve a feedback loop between theory and experiment. For example, an experimentally obtained NMR or IR spectrum can be compared with the computationally predicted spectrum. Any discrepancies can then be used to refine the computational model, leading to a more accurate description of the molecule's properties. Similarly, theoretical predictions about the molecule's reactivity can guide the design of new experiments and the synthesis of novel derivatives with desired properties. This integrated approach is essential for a complete and accurate understanding of the chemical nature of this compound.
Validation of Spectroscopic Assignments through Computational Prediction
In the absence of experimentally recorded spectra for this compound, computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool for predicting its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. Theoretical calculations can provide a basis for the future assignment of experimental data.
Predicted Spectroscopic Data:
Computational models, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can be used to calculate the vibrational frequencies and NMR chemical shifts of the molecule.
Infrared (IR) Spectroscopy: The predicted IR spectrum would exhibit characteristic peaks corresponding to the functional groups present. The carbonyl (C=O) stretching vibration of the aldehyde group is expected to appear in the region of 1680-1700 cm⁻¹. The N-H stretching of the methylamino group would likely be observed around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-F stretching vibration would appear in the 1000-1400 cm⁻¹ region.
NMR Spectroscopy:
¹H NMR: The aldehyde proton is expected to be the most deshielded, with a predicted chemical shift above 9.5 ppm. The aromatic protons would appear in the range of 6.5-8.0 ppm, with their specific shifts and coupling patterns influenced by the fluorine, methylamino, and aldehyde substituents. The methyl protons of the methylamino group would likely resonate as a doublet (due to coupling with the N-H proton) in the 2.8-3.2 ppm range.
¹³C NMR: The carbonyl carbon of the aldehyde would be the most downfield signal, predicted to be in the 185-195 ppm range. The aromatic carbons would have shifts between 110 and 160 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The methyl carbon would appear at a more upfield position.
The validation of these theoretical assignments would necessitate future experimental work to record the actual IR and NMR spectra of this compound. A comparison between the experimental and calculated spectra would then allow for a definitive assignment of the observed signals.
Elucidation of Electronic and Steric Effects of Substituents on Molecular Properties
The molecular properties of this compound are significantly influenced by the interplay of the electronic and steric effects of its three substituents on the benzene ring.
Electronic Effects:
Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both resonance (mesomeric effect) and induction. It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.
Methylamino Group (-NHCH₃): This group is a strong electron-donating group through resonance, due to the lone pair of electrons on the nitrogen atom, and weakly electron-withdrawing through induction. It activates the aromatic ring and is an ortho, para-director.
The combination of these effects in this compound leads to a complex electronic environment. The strong electron-donating methylamino group at position 4 and the electron-withdrawing aldehyde group at position 1 create a "push-pull" system, which can lead to significant charge polarization within the molecule. The fluorine at position 3 further modulates the electron density of the ring.
Understanding of Conformational Preferences and Torsional Barriers
The conformational flexibility of this compound primarily arises from the rotation around the C-C bond connecting the aldehyde group to the aromatic ring and the C-N bond of the methylamino group.
Aldehyde Group Rotation: The rotation of the aldehyde group relative to the benzene ring is a key conformational feature. For many substituted benzaldehydes, the planar conformations, where the aldehyde group is coplanar with the aromatic ring, are energetically favored due to π-conjugation. Computational studies on similar molecules suggest that the rotational barrier for the C-CHO bond is influenced by the electronic nature of the other substituents. The "push-pull" electronic arrangement in this compound is expected to increase the double bond character of the C-CHO bond, leading to a higher rotational barrier compared to unsubstituted benzaldehyde.
Methylamino Group Conformation: The orientation of the methyl group relative to the aromatic ring also contributes to the conformational landscape. The nitrogen atom of the methylamino group is likely to be sp² hybridized to maximize the overlap of its lone pair with the π-system of the ring. This would favor a planar or near-planar arrangement of the C-N-C bonds with the benzene ring.
Torsional Barriers:
Computational calculations can be employed to map the potential energy surface for rotation around the key bonds and determine the energy barriers between different conformers.
| Rotational Bond | Expected Lowest Energy Conformation | Predicted Rotational Barrier (kcal/mol) |
| C(ring)-CHO | Planar | 5 - 10 |
| C(ring)-NHCH₃ | Planar | 3 - 7 |
It is important to note that the values in this table are estimations based on studies of similar molecules and would require specific computational analysis for this compound for accurate determination.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 3-Fluoro-4-(methylamino)benzaldehyde and its derivatives is poised to benefit from the adoption of green and sustainable chemistry principles. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. Future research should focus on developing more environmentally benign and efficient synthetic routes.
Another key area for development is the use of sustainable catalysts and solvents . Research into catalysts derived from agro-waste has shown promise in promoting organic reactions, offering a green alternative to traditional metal-based catalysts. acs.org The exploration of such catalysts for the synthesis of this compound could lead to more sustainable production methods. Additionally, the use of greener solvents or even solvent-free reaction conditions should be investigated to minimize the environmental impact of the synthesis.
Future methodologies could also draw inspiration from novel synthetic strategies developed for related compounds. For example, patents for the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) highlight methods designed to overcome challenges in previous synthetic routes, which could provide insights for optimizing the synthesis of its amino-substituted counterpart. rsc.org The direct synthesis of substituted benzaldehydes from simple precursors, as demonstrated with the organo-amine-catalyzed synthesis of p-methyl benzaldehyde (B42025) from acetaldehyde, offers another potential direction for innovation. google.com
In-depth Exploration of Undiscovered Reaction Pathways and Selectivities
The trifunctional nature of this compound opens up a vast and largely unexplored landscape of reaction pathways and selectivities. The interplay between the electron-donating methylamino group, the electron-withdrawing fluorine atom, and the reactive aldehyde group can lead to complex and potentially novel chemical transformations.
A key area for future investigation is the chemoselectivity of reactions involving this molecule. For instance, in reactions with nucleophiles, the aldehyde group can undergo addition, while the aromatic ring can be subject to nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon. rsc.orgresearchgate.net The conditions of the reaction, such as the nature of the nucleophile, solvent, and temperature, will likely play a crucial role in determining which reaction pathway is favored. A systematic study of these factors is needed to map out the chemoselective reactivity of the compound.
Furthermore, the regioselectivity of reactions on the aromatic ring is another important aspect to explore. While the fluorine atom is a primary site for SNAr, the electronic influence of the substituents could direct other electrophilic or nucleophilic attacks to specific positions on the ring. Understanding and controlling this regioselectivity will be key to utilizing this compound as a versatile building block.
The potential for stereoselective transformations also warrants in-depth exploration. While the parent molecule is achiral, reactions at the aldehyde group can generate a new stereocenter. The development of stereoselective reductions of the aldehyde or additions of chiral nucleophiles would provide access to enantiomerically enriched derivatives with potential applications in medicinal chemistry. Inspiration can be drawn from studies on the stereoselective amination of alcohols, which often proceed through an aldehyde or ketone intermediate. prepchem.com
Finally, multicomponent reactions involving this compound could lead to the discovery of entirely new reaction pathways. For example, three-component reactions involving 4-fluorobenzaldehyde, a β-ketonitrile, and a secondary amine have been shown to proceed via a Knoevenagel condensation followed by SNAr. researchgate.net Similar investigations with this compound could unveil novel and efficient ways to construct complex molecular architectures.
Expansion of Synthetic Utility in Emerging Chemical and Materials Science Fields
The unique electronic and structural features of this compound make it a promising candidate for applications in emerging areas of chemical and materials science. Its potential lies in its ability to serve as a versatile building block for a wide range of functional materials.
In the field of polymer chemistry , this compound could be incorporated into polymer backbones to create materials with tailored properties. The presence of the fluorine atom can enhance thermal stability and introduce hydrophobicity, while the amino group can provide sites for cross-linking or further functionalization. researchgate.net For example, polymers derived from aminobenzaldehydes have been shown to exhibit interesting conductivity and corrosion resistance properties. nih.gov The aldehyde functionality can also be utilized in polymerization reactions, such as the formation of poly(azomethine)s, which can have unique optical and electronic properties. nih.gov
The field of organic electronics represents another exciting frontier. Fluorinated organic materials are of great interest for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) because the fluorine atom can lower the HOMO and LUMO energy levels, facilitating electron injection and improving oxidative stability. escholarship.org The combination of the electron-donating methylamino group and the electron-withdrawing fluorine atom in this compound could lead to materials with desirable optoelectronic properties. Derivatives of this compound could be designed as fluorescent dyes or as components of conjugated polymers for these applications.
Furthermore, the bifunctional nature of this compound makes it an attractive building block for the synthesis of porous organic materials , such as covalent organic frameworks (COFs). The aldehyde and amino groups can participate in the formation of imine-linked frameworks, creating materials with high surface areas and tunable porosity for applications in gas storage, separation, and catalysis. rsc.org
The reactivity of the aldehyde group also allows for the synthesis of Schiff base ligands, which can be used to create a variety of metal-organic frameworks (MOFs) and coordination complexes with interesting magnetic, catalytic, or sensing properties. nih.gov
Advanced Integrated Experimental and Computational Approaches for Predictive Chemistry
To unlock the full potential of this compound, a synergistic approach that integrates advanced experimental techniques with powerful computational methods will be crucial. This integrated workflow can accelerate the discovery of new reactions, materials, and applications by providing a deeper understanding of the molecule's behavior at a molecular level.
Computational chemistry , particularly Density Functional Theory (DFT), will play a pivotal role in predicting the properties and reactivity of this compound. DFT calculations can be employed to:
Determine the ground-state geometry and electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). acs.orgnih.gov This information is vital for predicting the molecule's reactivity and its potential as a component in electronic materials.
Model reaction mechanisms and predict the transition state energies for various potential reaction pathways. researchgate.netorientjchem.org This can help in understanding and controlling the chemoselectivity and regioselectivity of reactions.
Predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of new derivatives. acs.orgresearchgate.net
The insights gained from computational studies can then guide experimental investigations . High-throughput screening techniques can be used to rapidly test the predictions from computational models, for example, by screening a library of catalysts or reaction conditions to find the optimal parameters for a desired transformation. nih.gov The combination of computational prediction and experimental validation creates a powerful feedback loop that can significantly accelerate the pace of research.
Moreover, the burgeoning field of artificial intelligence (AI) and machine learning , including the use of Large Language Models (LLMs), is set to revolutionize organic synthesis and materials discovery. rsc.org These tools can be trained on vast datasets of chemical reactions and material properties to predict the outcomes of unknown reactions, propose novel synthetic routes, and even design new molecules with desired functionalities. In the context of this compound, AI could be used to predict the properties of a wide range of virtual derivatives, allowing researchers to focus their synthetic efforts on the most promising candidates.
Design of Next-Generation Derivatives with Tailored Chemical Functionalities
The true potential of this compound lies in its capacity to serve as a scaffold for the design and synthesis of next-generation derivatives with precisely tailored chemical functionalities. By strategically modifying its structure, a vast array of novel molecules with applications in diverse fields can be accessed.
One promising direction is the development of fluorescent sensors . The inherent fluorescence of some benzaldehyde derivatives can be modulated by their interaction with specific analytes. rsc.orgresearchgate.net By incorporating recognition motifs into the structure of this compound, for example, by modifying the amino group or extending the conjugation of the system, it may be possible to create highly sensitive and selective sensors for metal ions, anions, or biologically important molecules.
In the realm of optoelectronics , derivatives can be designed to have specific absorption and emission properties. By extending the π-conjugated system through reactions at the aldehyde group (e.g., Knoevenagel or Wittig reactions), the electronic properties can be fine-tuned for applications in organic light-emitting diodes (OLEDs) or as nonlinear optical materials. nih.gov The interplay between the electron-donating amino group and the electron-withdrawing fluorine atom can be exploited to create push-pull chromophores with large second-order nonlinear optical responses.
Furthermore, the synthesis of biologically active derivatives is a significant area for future research. Benzaldehyde derivatives are known to exhibit a wide range of biological activities. nih.govossila.comacs.org By using this compound as a starting point, new classes of compounds with potential therapeutic applications could be developed. The fluorine atom can improve metabolic stability and binding affinity, while the amino and aldehyde groups provide handles for introducing pharmacophoric features.
The design of these next-generation derivatives will be greatly facilitated by the structure-property relationship studies. By systematically varying the substituents and studying their effect on the physicochemical properties (e.g., pKa, lipophilicity), a deeper understanding of how to tailor the functionality of the molecule can be achieved. escholarship.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
